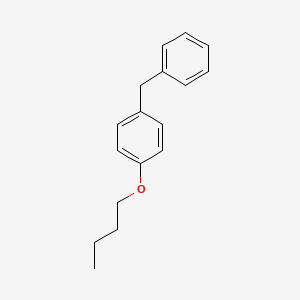

1-Benzyl-4-butoxybenzene

Description

Structure

3D Structure

Properties

CAS No. |

85243-20-5 |

|---|---|

Molecular Formula |

C17H20O |

Molecular Weight |

240.34 g/mol |

IUPAC Name |

1-benzyl-4-butoxybenzene |

InChI |

InChI=1S/C17H20O/c1-2-3-13-18-17-11-9-16(10-12-17)14-15-7-5-4-6-8-15/h4-12H,2-3,13-14H2,1H3 |

InChI Key |

CZHQGHDZQXOCIO-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)CC2=CC=CC=C2 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1 Benzyl 4 Butoxybenzene and Its Structural Congeners

Strategies for Benzene (B151609) Ring Functionalization

Functionalization of an aromatic ring, specifically an alkoxybenzene, is a primary strategy for the synthesis of 1-benzyl-4-butoxybenzene. This typically involves activating the ring and introducing the benzyl (B1604629) group through various chemical transformations.

Electrophilic Aromatic Substitution Approaches

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for modifying aromatic compounds. nih.gov In the context of synthesizing 1-benzyl-4-butoxybenzene, the butoxy group of butoxybenzene (B75284) acts as a powerful activating group, directing incoming electrophiles to the ortho and para positions. Due to steric hindrance from the butoxy group, the para-substituted product, 1-benzyl-4-butoxybenzene, is often the major isomer formed.

The Friedel-Crafts alkylation is a classic and direct method for forming carbon-carbon bonds on aromatic rings. mt.com The reaction involves treating an aromatic compound with an alkylating agent, such as a benzyl halide or benzyl alcohol, in the presence of a Lewis acid catalyst. nih.govunacademy.com

The general mechanism begins with the Lewis acid catalyst, commonly aluminum chloride (AlCl₃) or ferric chloride (FeCl₃), reacting with the alkylating agent (e.g., benzyl chloride) to form a more potent electrophile, a benzyl carbocation or a polarized complex. pw.livebyjus.com This electrophile is then attacked by the electron-rich butoxybenzene ring. mt.com Subsequent loss of a proton from the intermediate arenium ion restores aromaticity and regenerates the catalyst, yielding the final product. pw.live

A key consideration in Friedel-Crafts alkylation is the potential for polyalkylation, as the newly introduced alkyl group can further activate the ring, making the product more reactive than the starting material. pw.live However, for the synthesis of 1-benzyl-4-butoxybenzene, using an excess of butoxybenzene can help to minimize this side reaction. Modern variations may employ alternative catalysts, such as Re₂O₇, which can activate benzyl alcohols for the dehydrative Friedel-Crafts reaction, offering a more environmentally benign process by producing only water as a byproduct. rsc.org

Table 1: Comparison of Catalysts in Friedel-Crafts Type Benzylation of Arenes

| Catalyst System | Alkylating Agent | Arene | Key Features |

|---|---|---|---|

| AlCl₃ / FeCl₃ | Benzyl Chloride | Benzene / Toluene (B28343) | Classic, strong Lewis acids; can lead to side reactions. chemijournal.com |

| TiCl₄ | Benzyl Chloride | Anisole (B1667542) | Effective catalyst for activated arenes like alkoxybenzenes. dur.ac.uk |

| Re₂O₇ | Benzyl Alcohol | Various Arenes | Catalyzes dehydrative alkylation; minimal waste. rsc.org |

| Fe(OTf)₃ | 2,2-difluoro-1-arylethyl phosphates | Electron-rich arenes | Lewis acid catalysis for specialized substrates. researcher.life |

Chloromethylation is a specific type of electrophilic aromatic substitution, known as the Blanc reaction, where a chloromethyl group (-CH₂Cl) is introduced onto an aromatic ring. wikipedia.org This is typically achieved by reacting the aromatic substrate with formaldehyde (B43269) and hydrogen chloride in the presence of a catalyst like zinc chloride. wikipedia.org For a substrate like butoxybenzene, this would yield 4-butoxybenzyl chloride.

This intermediate, 4-butoxybenzyl chloride, is a valuable synthon. molbase.comlookchem.com It can then be used in a subsequent Friedel-Crafts alkylation reaction with benzene to form the target molecule, 1-benzyl-4-butoxybenzene. However, a more direct and common approach is the direct Friedel-Crafts alkylation of butoxybenzene with benzyl chloride. nih.gov

A significant side reaction in chloromethylation is the formation of diarylmethane byproducts. dur.ac.uk This occurs when the initially formed chloromethylated product reacts with another molecule of the starting arene. dur.ac.uk Reaction conditions, such as temperature and reactant concentrations, must be carefully controlled to maximize the yield of the desired chloromethylated intermediate and minimize the formation of these diarylmethane impurities. dur.ac.uk

Cross-Coupling Reactions for Carbon-Carbon Bond Formation

Transition metal-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis for their efficiency and functional group tolerance in forming carbon-carbon bonds. organic-chemistry.orguwindsor.ca These methods provide powerful alternatives to classical electrophilic substitution.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Negishi reactions, are highly effective for synthesizing diarylmethanes. nih.govorganic-chemistry.org

The Suzuki-Miyaura coupling is one of the most widely used methods. wikipedia.orgmdpi.com A general approach to 1-benzyl-4-butoxybenzene via this method would involve the reaction between a benzyl halide (e.g., benzyl bromide) and 4-butoxyphenylboronic acid. fujifilm.com The reaction is catalyzed by a palladium(0) complex and requires a base to activate the boronic acid. wikipedia.orglibretexts.org The catalytic cycle involves the oxidative addition of the palladium catalyst to the benzyl halide, followed by transmetalation with the boronate complex and subsequent reductive elimination to yield the diarylmethane product and regenerate the Pd(0) catalyst. libretexts.org This method is valued for its mild conditions and the low toxicity of the boron-containing byproducts. nih.gov

Table 2: Overview of Palladium-Catalyzed Cross-Coupling Reactions for Diaryl Methane Synthesis

| Reaction Name | Coupling Partners | Catalyst/Reagents | Key Advantages |

|---|---|---|---|

| Suzuki-Miyaura | Organoboron (e.g., 4-butoxyphenylboronic acid) + Organohalide (e.g., benzyl bromide) | Pd Catalyst (e.g., Pd(OAc)₂), Base (e.g., K₂CO₃) | Mild conditions, high functional group tolerance, non-toxic byproducts. wikipedia.orgnih.gov |

| Kumada | Grignard Reagent (e.g., 4-butoxyphenylmagnesium bromide) + Organohalide (e.g., benzyl chloride) | Ni or Pd Catalyst (e.g., NiCl₂(dppe)) | Utilizes readily available Grignard reagents. wikipedia.orgorganic-chemistry.org |

| Negishi | Organozinc (e.g., benzylzinc chloride) + Organohalide (e.g., 4-bromo-1-butoxybenzene) | Ni or Pd Catalyst | High reactivity and functional group tolerance. nih.gov |

| Stille | Organotin + Organohalide | Pd Catalyst | Tolerant of a wide range of functional groups. nih.gov |

Recent advancements have also explored desulfitative cross-coupling reactions, where aromatic sodium sulfinates can act as aryl sources, coupling with benzyl chlorides in the presence of a palladium catalyst to form diarylmethanes. acs.org

The Kumada coupling reaction provides a direct route to form C-C bonds by reacting a Grignard reagent with an organic halide, catalyzed by nickel or palladium complexes. wikipedia.orgorganic-chemistry.org To synthesize 1-benzyl-4-butoxybenzene, one could couple 4-butoxyphenylmagnesium bromide with benzyl chloride. fluorochem.co.ukepo.org

The Grignard reagent, 4-butoxyphenylmagnesium bromide, is prepared by reacting 4-bromo-1-butoxybenzene with magnesium metal in an anhydrous ether solvent like THF or 2-MeTHF. leah4sci.comgoogleapis.com This organometallic species is then reacted with benzyl chloride in the presence of a catalyst, such as a nickel-diphosphine complex (e.g., NiCl₂(dppe)). researchgate.netgoogle.com While highly effective, the utility of Kumada coupling can be limited by the high reactivity of Grignard reagents, which are incompatible with many functional groups. organic-chemistry.org

Electroreductive Alkylation of Alkoxybenzenes

Electrochemical methods offer a unique approach to organic synthesis, often providing high selectivity and avoiding harsh reagents. The electroreductive alkylation of alkoxybenzenes represents a pathway to diarylmethanes. While specific literature detailing the electroreductive synthesis of 1-benzyl-4-butoxybenzene is scarce, the general mechanism involves the reduction of an aromatic compound at the cathode to generate a radical anion or dianion. This highly reactive species can then act as a nucleophile, attacking an alkylating agent like benzyl chloride.

In related transformations, such as the reductive Friedel-Crafts reaction of arenes with arenecarbaldehyde acetals, superacid catalysts are employed. scilit.com Another approach involves the reductive alkylation of alkoxybenzenes, like anisole, using aldehydes in the presence of a catalyst such as tris(pentafluorophenyl)borane (B72294) and a reducing agent like polymethylhydrosiloxane (B1170920) (PMHS). researchgate.net These methods highlight the principle of generating a reactive nucleophilic arene species that subsequently couples with an electrophile. Furthermore, recent advancements in electrochemistry have enabled challenging cross-coupling reactions, such as the Ni-catalyzed amination of aryl halides, demonstrating the power of electrochemistry to access key oxidation states and facilitate bond formation. acs.org

Etherification and Alkylation Routes for Butoxy- and Benzyl-Moiety Introduction

The construction of 1-benzyl-4-butoxybenzene can be envisioned through two primary disconnections: forming the ether linkage or forming the bond between the two aromatic rings.

The Williamson ether synthesis is a cornerstone of ether formation, involving the reaction of an alkoxide with a primary alkyl halide via an SN2 mechanism. masterorganicchemistry.comwikipedia.org To synthesize 1-benzyl-4-butoxybenzene, two main pathways are possible:

Reaction of 4-butoxyphenoxide with benzyl halide.

Reaction of 4-benzylphenoxide with a butyl halide.

The first pathway is generally preferred. The reaction involves deprotonating 4-butoxyphenol (B117773) with a base like sodium hydride (NaH) to form the sodium 4-butoxyphenoxide, which then acts as a nucleophile to attack benzyl chloride or benzyl bromide. masterorganicchemistry.comwikipedia.org The SN2 mechanism works best with primary alkyl halides like benzyl chloride, whereas secondary and tertiary halides tend to undergo elimination reactions. masterorganicchemistry.comlibretexts.org The reaction is widely used for preparing both symmetrical and asymmetrical ethers and gives good to excellent yields in both laboratory and industrial settings. wikipedia.org

Mild bases, such as silver oxide (Ag₂O), can also be used, which is particularly useful for substrates that are sensitive to strong bases or when selectivity is required. organic-chemistry.org

This approach focuses on the C-alkylation or O-alkylation of phenolic substrates. The synthesis of 1-benzyl-4-butoxybenzene can be achieved by the O-alkylation (etherification) of 4-benzylphenol (B16752) with a butyl halide (e.g., 1-bromobutane) or, more commonly, by the O-alkylation of 4-butoxyphenol with a benzyl halide (e.g., benzyl chloride). vaia.com The latter is a direct application of the Williamson ether synthesis.

Alternatively, a Friedel-Crafts type alkylation can be employed. The benzylation of 4-butoxybenzene with benzyl chloride, catalyzed by a Lewis acid, would directly form the target molecule. However, this reaction can suffer from issues of regioselectivity (ortho vs. para substitution) and polyalkylation. A related approach is the reductive Friedel-Crafts reaction, where arenes are reacted with aldehydes in the presence of a catalyst and a reducing agent. beilstein-journals.org For instance, the reaction of anisole (a methoxybenzene analog) with benzaldehyde (B42025) has been studied using various catalysts. researchgate.net

The synthesis of the required precursors, such as 4-butoxyphenol, can be achieved by reacting hydroquinone (B1673460) with a butyl halide. google.com The other key precursor, 4-butoxybenzyl bromide, is synthesized from 4-butoxyphenol through a series of reactions. lookchem.com

Reaction Optimization and Kinetic Studies in Synthetic Pathways

The efficiency and selectivity of synthetic routes to 1-benzyl-4-butoxybenzene are highly dependent on reaction conditions. Optimization of these parameters, supported by kinetic and mechanistic studies, is crucial for developing robust and scalable processes.

Influence of Solvent Systems and Reaction Conditions

The choice of solvent and other reaction conditions significantly impacts the yield and rate of reactions leading to 1-benzyl-4-butoxybenzene and its analogs.

In the synthesis of sterically congested alkyl aryl ethers, nonpolar solvents like pentane (B18724) have been shown to be effective. acs.org For the arylation of tert-butoxides with diaryliodonium salts, switching from toluene to pentane improved the yield of the corresponding ether. acs.org Temperature is another critical factor; for instance, increasing the temperature can enable reactions with less reactive alkoxides. acs.org

For Williamson ether synthesis, polar aprotic solvents like DMSO can be highly effective. In the synthesis of benzyl ethyl ether from benzyl alcohol and ethyl iodide, DMSO provided a higher yield (90%) compared to less polar solvents like toluene (62%) or more polar protic solvents like isopropanol (B130326) (55%). pnu.ac.ir The reaction temperature is also a key parameter, with many of these etherification reactions being conducted at elevated temperatures, such as 50°C or 60°C. pnu.ac.irresearchgate.net

In phase-transfer catalyzed (PTC) syntheses, such as the reaction of 4-tert-butylphenol (B1678320) with 1-bromobutane, the concentration of the catalyst, the amount of base (e.g., potassium hydroxide), and the volume of water can all influence the apparent rate constant. researchgate.net For example, the reaction rate was enhanced by decreasing the volume of water, and the apparent rate constant increased linearly with an increase in the concentration of the multi-site phase transfer catalyst (MPTC), temperature, and stirring speed. researchgate.net

The table below summarizes the effect of different solvents on the yield of ether synthesis reactions.

| Reaction Type | Solvent | Yield (%) | Reference |

| Arylation of tert-butoxide | Toluene | 62 | acs.org |

| Arylation of tert-butoxide | Pentane | 71 | acs.org |

| Williamson Ether Synthesis | DMSO | 90 | pnu.ac.ir |

| Williamson Ether Synthesis | Toluene | 62 | pnu.ac.ir |

| Williamson Ether Synthesis | Acetonitrile | 64 | pnu.ac.ir |

| Williamson Ether Synthesis | Isopropanol | 55 | pnu.ac.ir |

Mechanistic Investigations of Key Steps

Understanding the reaction mechanisms is fundamental to optimizing synthetic pathways and overcoming challenges such as low yields or undesired side reactions.

For the electroreductive coupling of carboxylic acids and arenes, mechanistic studies suggest the initial formation of a highly electrophilic triflate intermediate from the carboxylic acid and triflic anhydride. nih.gov This is followed by a Friedel-Crafts acylation to generate a ketone intermediate, which is then deoxygenated. nih.gov Radical capture experiments and the observation of a titanium carbene intermediate by high-resolution mass spectrometry provide further insight into the deoxygenative reduction pathway. nih.gov

In the synthesis of alkyl aryl ethers via arylation of alcohols with diaryliodonium salts, the reaction is believed to proceed via a nucleophilic attack of the alkoxide on the iodonium (B1229267) salt. acs.org The choice of cation (e.g., K⁺, Na⁺, Li⁺) associated with the alkoxide can significantly influence the reaction outcome. acs.org

The mechanism of electrophilic aromatic substitution, a fundamental process in the synthesis of many substituted benzenes, involves a two-step process. libretexts.org First, the electrophile attacks the benzene ring to form a positively charged intermediate known as an arenium ion or sigma complex. libretexts.org In the second, faster step, a proton is removed from this intermediate to restore the aromaticity of the ring. libretexts.org

Iridium-catalyzed hydrofunctionalization reactions, which can be used to form C-O or C-N bonds, often involve the oxidative addition of an O-H or N-H bond to the iridium center. escholarship.org This is followed by insertion of an alkene into the Ir-X (X = O, N) bond and subsequent reductive elimination to yield the product and regenerate the catalyst. escholarship.org Mechanistic studies on these systems have identified key intermediates and revealed that the turnover-limiting step can vary depending on the specific substrates and reaction conditions. escholarship.org For example, in the iridium-catalyzed hydroamination of unactivated olefins, a resting state involving the product of N-H bond oxidative addition and amide coordination has been identified. escholarship.org

Reactivity and Transformation Pathways of 1 Benzyl 4 Butoxybenzene

Reactions at the Benzylic Position

The carbon atom of the benzyl (B1604629) group directly attached to the butoxy-substituted phenyl ring is known as the benzylic position. This position is particularly reactive due to the ability of the adjacent benzene (B151609) ring to stabilize intermediates, such as radicals and carbocations, through resonance.

Radical Halogenation (e.g., Bromination)

Benzylic C-H bonds are weaker than typical alkyl C-H bonds, making them susceptible to radical halogenation. libretexts.org A common and selective method for benzylic bromination is the use of N-bromosuccinimide (NBS) in the presence of a radical initiator, such as light (hν) or peroxide. chadsprep.com This reaction, known as the Wohl-Ziegler reaction, proceeds via a free-radical chain mechanism. youtube.com

The reaction is initiated by the homolytic cleavage of the N-Br bond in NBS to generate a bromine radical. This radical then abstracts a hydrogen atom from the benzylic position of 1-benzyl-4-butoxybenzene, forming a resonance-stabilized benzylic radical. libretexts.org This radical then reacts with a molecule of bromine (Br₂), generated in low concentrations from the reaction of HBr with NBS, to yield the brominated product and another bromine radical, which continues the chain reaction. youtube.com The use of NBS is advantageous as it maintains a low concentration of Br₂ and HBr, minimizing side reactions such as electrophilic addition to the aromatic ring. chadsprep.com

The primary product of the radical bromination of 1-benzyl-4-butoxybenzene with NBS is 1-(1-bromo-1-phenylmethyl)-4-butoxybenzene.

Table 1: Illustrative Data for Radical Bromination of 1-Benzyl-4-butoxybenzene

| Reagent | Initiator | Solvent | Product | Illustrative Yield (%) |

| N-Bromosuccinimide (NBS) | Light (hν) or Peroxide | CCl₄ | 1-(1-bromo-1-phenylmethyl)-4-butoxybenzene | 85-95 |

Benzylic Oxidation Reactions

The benzylic position of 1-benzyl-4-butoxybenzene is susceptible to oxidation by strong oxidizing agents, provided it has at least one benzylic hydrogen. masterorganicchemistry.comlibretexts.org Reagents such as potassium permanganate (KMnO₄) or sodium dichromate (Na₂Cr₂O₇) in acidic conditions can oxidize the benzylic carbon. libretexts.orgyoutube.com

In this reaction, the alkyl side chain is cleaved, and the benzylic carbon is oxidized to a carboxylic acid. libretexts.org Therefore, the oxidation of 1-benzyl-4-butoxybenzene with a strong oxidizing agent would be expected to yield 4-butoxybenzoic acid and benzoic acid. The rest of the benzyl group is cleaved and oxidized to benzoic acid. It is a characteristic of this reaction that the entire alkyl side-chain is removed, leaving only a carboxylic acid group attached to the aromatic ring. masterorganicchemistry.com

Table 2: Illustrative Data for Benzylic Oxidation of 1-Benzyl-4-butoxybenzene

| Oxidizing Agent | Conditions | Products | Illustrative Yield (%) |

| Potassium Permanganate (KMnO₄) | Heat, Acidic | 4-Butoxybenzoic acid, Benzoic acid | 70-80 |

| Sodium Dichromate (Na₂Cr₂O₇) | H₂SO₄, Heat | 4-Butoxybenzoic acid, Benzoic acid | 75-85 |

Reactions Involving the Butoxy Ether Linkage

Cleavage and Derivatization of Alkyl Aryl Ethers

The ether linkage in 1-benzyl-4-butoxybenzene, specifically the bond between the butoxy group and the phenyl ring, can be cleaved under certain conditions. Alkyl aryl ethers are generally stable but can be cleaved by strong acids or specific Lewis acids.

One of the most effective reagents for the cleavage of aryl ethers is boron tribromide (BBr₃). nih.govnih.gov The reaction mechanism involves the formation of a Lewis acid-base adduct between the ether oxygen and the boron atom of BBr₃. This is followed by a nucleophilic attack of a bromide ion on the alkyl group (in this case, the butyl group), leading to the cleavage of the C-O bond. pearson.com Subsequent hydrolysis of the resulting phenoxy-boron intermediate yields the corresponding phenol. nih.gov Therefore, treatment of 1-benzyl-4-butoxybenzene with BBr₃ followed by hydrolysis would yield 4-benzylphenol (B16752) and 1-bromobutane.

Strong protic acids such as hydrobromic acid (HBr) or hydroiodic acid (HI) can also cleave ethers, although this often requires harsh conditions (high temperatures). The mechanism involves protonation of the ether oxygen, followed by nucleophilic attack by the halide ion.

Table 3: Illustrative Data for Cleavage of the Butoxy Ether Linkage

| Reagent | Product(s) | Illustrative Yield (%) |

| Boron Tribromide (BBr₃) | 4-Benzylphenol, 1-Bromobutane | 90-98 |

| Hydrobromic Acid (HBr) | 4-Benzylphenol, 1-Bromobutane | 60-70 |

Aromatic Ring Reactivity

Further Electrophilic Aromatic Substitution (EAS)

The two benzene rings in 1-benzyl-4-butoxybenzene are susceptible to electrophilic aromatic substitution (EAS), a class of reactions that includes nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. libretexts.org The position of substitution on each ring is directed by the existing substituents.

The butoxy-substituted ring is highly activated towards EAS. The butoxy group (-OBu) is a strong activating group and an ortho, para-director. libretexts.orgvanderbilt.edu This is due to the lone pairs of electrons on the oxygen atom which can be delocalized into the benzene ring through resonance, thereby increasing the electron density at the ortho and para positions and stabilizing the carbocation intermediate formed during the reaction. uci.edu The benzyl group on this ring is a weak deactivator. Therefore, electrophilic attack will preferentially occur at the positions ortho to the butoxy group. The para position is already occupied by the benzyl group.

The unsubstituted phenyl ring of the benzyl group is less activated than the butoxy-substituted ring. The -(CH₂)- moiety attached to the butoxy-substituted ring acts as a weak activating group on this second phenyl ring and is also an ortho, para-director. vanderbilt.edu

When 1-benzyl-4-butoxybenzene undergoes an electrophilic aromatic substitution reaction, the incoming electrophile will predominantly substitute on the more activated butoxy-substituted ring at the positions ortho to the butoxy group.

Table 4: Predicted Major Products of Electrophilic Aromatic Substitution on 1-Benzyl-4-butoxybenzene

| Reaction | Reagent(s) | Major Product(s) |

| Nitration | HNO₃, H₂SO₄ | 1-Benzyl-2-nitro-4-butoxybenzene and 1-Benzyl-3-nitro-4-butoxybenzene |

| Bromination | Br₂, FeBr₃ | 1-Benzyl-2-bromo-4-butoxybenzene and 1-Benzyl-3-bromo-4-butoxybenzene |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 1-Benzyl-2-acyl-4-butoxybenzene and 1-Benzyl-3-acyl-4-butoxybenzene |

Photochemical and Photophysical Reactivity

The photochemical and photophysical behavior of 1-benzyl-4-butoxybenzene is expected to be governed by the electronic properties of its aromatic rings and the interplay between the benzyl and butoxybenzene (B75284) moieties. Lacking specific experimental data, the following sections discuss the potential photochemical and photophysical reactivity based on theoretical principles and studies of analogous aromatic compounds.

Photoisomerization, the light-induced conversion of a molecule into a constitutional isomer or stereoisomer, is a common process in molecules containing double bonds or aromatic rings. For 1-benzyl-4-butoxybenzene, photoisomerization could theoretically occur through rearrangements involving the cleavage and reformation of bonds connected to the aromatic rings.

While direct evidence is unavailable for this specific molecule, the photochemical rearrangement of benzyl phenyl ethers has been a subject of study. Such rearrangements often proceed through the homolytic cleavage of the benzylic C-O or C-C bonds upon photoexcitation, leading to the formation of radical intermediates that can then recombine in different ways to yield isomeric products. The nature and distribution of these products would be highly dependent on the solvent environment and the specific wavelength of irradiation.

The excited state dynamics of an aromatic molecule describe the sequence of events that occur from the moment of light absorption to the eventual return to the ground state. These processes, which include internal conversion, intersystem crossing, and fluorescence, occur on extremely short timescales. The study of these dynamics often relies on advanced computational methods to model the potential energy surfaces of the excited states.

For molecules with multiple aromatic rings, the excited states can be complex, often involving charge-transfer (CT) character, where an electron is promoted from an orbital localized on one ring to an orbital on the other. The geometry of the molecule can significantly influence the energies and characters of these excited states.

Computational approaches such as Time-Dependent Density Functional Theory (TD-DFT) and the Bethe-Salpeter Equation (BSE) formalism are used to model excited state potential energy surfaces. researchgate.netrsc.org These methods can predict the evolution of the excited states as the molecular geometry changes, for instance, during the rotation around the bond connecting the two aromatic systems.

Table 2: Predicted Excited State Properties and Deactivation Pathways for 1-Benzyl-4-butoxybenzene

| Property | Predicted Characteristic | Theoretical Basis |

| Lowest Singlet Excited State (S₁) | Likely a locally excited (LE) state with some charge-transfer (CT) character. | Based on studies of similar bi-aryl systems where the lowest excited state often involves excitation within one of the aromatic rings. |

| Potential for Intersystem Crossing (ISC) | Moderate to low. | In the absence of heavy atoms or specific structural motifs that enhance spin-orbit coupling, ISC to the triplet manifold is generally less efficient than internal conversion or fluorescence in simple aromatic hydrocarbons. |

| Primary Deactivation Pathway | Internal conversion and fluorescence. | Typical for many aromatic molecules. The fluorescence quantum yield would depend on the rigidity of the structure and the presence of non-radiative decay channels. |

| Influence of Butoxy Group | The electron-donating butoxy group is expected to cause a slight red-shift in the absorption and emission spectra compared to unsubstituted benzylbenzene. | The alkoxy group raises the energy of the highest occupied molecular orbital (HOMO), thus reducing the HOMO-LUMO energy gap. |

This table presents predicted properties based on general principles of photochemistry and theoretical studies of related aromatic compounds. Experimental verification is required.

Structural Modifications and Structure Property Relationships of 1 Benzyl 4 Butoxybenzene Derivatives

Impact of Aromatic Ring Substitutions on Electronic and Steric Properties

The chemical behavior of 1-benzyl-4-butoxybenzene is largely governed by the electron distribution within its two aromatic rings. The existing butoxy group (–O–C₄H₉) on one ring plays a critical role. As an alkoxy group, it is considered an "activating" substituent in electrophilic aromatic substitution reactions. libretexts.org This is because the lone pairs of electrons on the oxygen atom are donated into the benzene (B151609) ring through resonance, increasing the ring's electron density. This effect is stronger than the inductive effect, where the electronegative oxygen pulls electron density away from the ring. libretexts.orgmasterorganicchemistry.com This activation makes the ring more susceptible to attack by electrophiles and directs new substituents to the ortho and para positions relative to the butoxy group. libretexts.org

Introducing additional substituents onto either of the aromatic rings can further modify the molecule's electronic and steric profile. The nature of these groups determines whether they enhance or reduce the electron density of the aromatic system.

Electron-Donating Groups (Activating): Groups like methyl (–CH₃) or additional alkoxy groups increase the rate of electrophilic substitution relative to the unsubstituted ring. masterorganicchemistry.com They further enhance the electron-donating nature of the system.

The steric bulk of these substituents also plays a significant role. Large groups can hinder the approach of reactants to nearby positions, influencing the regioselectivity of reactions. acs.org For instance, a bulky substituent at an ortho position might favor substitution at the less hindered para position. Studies on related compounds, such as 2-phenylcyclohexanones with various para-substituents, have shown that the electronic influence of these groups on reaction outcomes can sometimes be minor, indicating that steric factors or the specific reaction mechanism can be dominant. dss.go.th

| Substituent Group | Example | Electronic Effect | Type | Directing Influence |

|---|---|---|---|---|

| Alkoxy | -OCH₃ | Electron-Donating (Resonance > Inductive) | Strongly Activating | Ortho, Para |

| Alkyl | -CH₃ | Electron-Donating (Inductive) | Activating | Ortho, Para |

| Amino | -NH₂ | Electron-Donating (Resonance) | Strongly Activating | Ortho, Para |

| Halogen | -Cl | Electron-Withdrawing (Inductive > Resonance) | Deactivating | Ortho, Para |

| Nitro | -NO₂ | Electron-Withdrawing (Resonance & Inductive) | Strongly Deactivating | Meta |

| Trifluoromethyl | -CF₃ | Electron-Withdrawing (Strong Inductive) | Strongly Deactivating | Meta |

Influence of Alkoxy Chain Modifications on Molecular Packing and Interactions

Modifying the n-butoxy chain (–O(CH₂)₃CH₃) to be shorter, longer, or branched has a profound impact on the molecule's physical properties, particularly those related to intermolecular forces and molecular packing. These changes can alter melting points, solubility, and liquid crystalline behavior.

Research on other classes of molecules demonstrates a clear relationship between alkoxy chain length and biological or physical properties. In a study of 2-benzylbenzimidazole 'nitazene' opioids, the length of the alkoxy chain was found to directly govern the compound's potency. nih.gov Analogues with ethoxy (–OC₂H₅) and propoxy (–OC₃H₇) chains were more potent than fentanyl, whereas the methoxy (B1213986) (–OCH₃) and butoxy (–OC₄H₉) versions were less potent, highlighting a distinct structure-activity relationship. nih.gov

| Alkoxy Chain | Compound Name | Relative Potency Trend |

|---|---|---|

| Methoxy (-OCH₃) | Metonitazene | Less potent than fentanyl |

| Ethoxy (-OC₂H₅) | Etonitazene | More potent than fentanyl |

| Propoxy (-OC₃H₇) | Protonitazene | More potent than fentanyl |

| Butoxy (-OC₄H₉) | Butonitazene | Less potent than fentanyl |

Similarly, in the field of materials science, the length of terminal alkoxy chains on partially fluorinated hexaarylbenzenes significantly affects their photophysical properties in the solid state. mdpi.com As the alkoxy chain length was increased, the photoluminescence (PL) emission wavelength shifted dramatically, indicating changes in molecular packing and intermolecular interactions in the crystalline state. mdpi.com For 1-benzyl-4-butoxybenzene derivatives, such modifications would likewise be expected to influence how the molecules align, affecting properties like fluorescence and the formation of ordered phases such as liquid crystals.

| Alkoxy Chain Length | Photoluminescence (PL) Max Wavelength (nm) in Crystal State |

|---|---|

| Ethoxy (C2) | 379 |

| Butoxy (C4) | 456 |

| Hexyloxy (C6) | 468 |

| Octyloxy (C8) | 476 |

Derivatization of the Benzylic Moiety and its Effect on Reactivity

The benzylic methylene (B1212753) bridge (–CH₂–) is another key site for structural modification. This position is often more reactive than other saturated carbons due to its proximity to the phenyl ring, which can stabilize reaction intermediates (radicals, cations, or anions).

The reactivity of this benzylic position can be influenced by remote structural features. For example, in a study of bulky aryllithium reagents reacting with a phosphorus-containing compound, steric hindrance at the phosphorus atom prevented the expected reaction; instead, the base deprotonated the benzylic position of an ephedrine-derived moiety, demonstrating that reactivity can be shifted to the benzylic carbon when other pathways are blocked. researchgate.net

Furthermore, the benzylic position can be a target for synthetic transformations. Selective hydrogenation of aromatic rings without cleaving benzylic C-O bonds is a known challenge. In the hydrogenation of benzyl (B1604629) alcohol, a model for a benzylic ether linkage, a specialized ruthenium catalyst successfully reduced the aromatic ring while leaving the C-O bond intact. scispace.com In contrast, a standard commercial catalyst caused significant cleavage of the C-O bond, highlighting that the fate of the benzylic position is highly dependent on reaction conditions and catalyst choice. scispace.com The creation of derivatives, such as introducing a hydroxyl group to form a 2-hydroxybenzyl structure, is a common strategy in medicinal chemistry to explore new interactions with biological targets. researchgate.net

Deuteration and Isotopic Labeling for Mechanistic Insights

Replacing hydrogen atoms with their heavier isotope, deuterium (B1214612) (D), is a powerful technique for elucidating reaction mechanisms. The C-D bond is stronger than the C-H bond, so if this bond is broken in the rate-determining step of a reaction, the deuterated compound will react more slowly. This phenomenon, known as the kinetic isotope effect, provides valuable mechanistic information.

Mechanistic studies on reactions involving compounds structurally similar to 1-benzyl-4-butoxybenzene have utilized deuteration to great effect. In one study, the absence of deuterium incorporation when using deuterated reagents like D₂O or lithium aluminum deuteride (B1239839) (LiAlD₄) helped to rule out certain radical mechanisms. uni-regensburg.de

More directly, a method for the electroreductive coupling of n-butoxybenzene with carboxylic acids used deuterated reagents to probe the source of hydrogen atoms in the final product. nih.gov By strategically using different deuterated acids, researchers could selectively introduce deuterium at the newly formed benzylic position, providing clear insight into the reaction pathway. nih.govresearchgate.net This type of labeling is invaluable for understanding precisely how bonds are formed and broken. For instance, a dearomative hydrodifluoroalkylation reaction used a deuterated acid (CF₃CO₂D) to achieve selective deuteration of the final product, demonstrating a sophisticated application of isotopic labeling. chinesechemsoc.org

| Deuterium Source Reagents | Resulting Product | Mechanistic Insight |

|---|---|---|

| d⁴-Acetic Acid (CD₃CO₂D) + Trifluoroacetic Acid (TFA) | Benzylic product with a -CD₃ group | The methyl group of the acid becomes the new benzylic substituent. |

| d¹-Acetic Acid (CH₃CO₂D) + d¹-Trifluoroacetic Acid (d-TFA) | Benzylic product with a -CD₂CH₃ group | The acidic proton source (TFA) is responsible for the reduction of the carbonyl intermediate to a methylene group. |

| d⁴-Acetic Acid (CD₃CO₂D) + d¹-Trifluoroacetic Acid (d-TFA) | Benzylic product with a fully deuterated -CD₂CD₃ ethyl group | Confirms the origins of all atoms in the newly formed alkyl chain. |

Advanced Characterization Techniques and Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary tool for the structural elucidation of organic molecules. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Proton NMR (¹H NMR) and Carbon-13 NMR (¹³C NMR) for Structural Elucidation

Specific ¹H NMR and ¹³C NMR spectral data, including chemical shifts (δ), coupling constants (J), and signal multiplicity for 1-benzyl-4-butoxybenzene, are not available in the reviewed literature. Such data would be essential for confirming the molecular structure by identifying the distinct proton and carbon environments in the benzyl (B1604629) and butoxybenzene (B75284) moieties.

Two-Dimensional NMR Techniques (e.g., HSQC, HMBC) for Connectivity and Stereochemistry

There are no published studies employing two-dimensional NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Bond Correlation (HMBC) for 1-benzyl-4-butoxybenzene. These experiments would be instrumental in confirming the connectivity between protons and carbons, definitively linking the benzyl and butoxybenzene fragments.

Quantitative NMR for Isomer Ratio and Deuterium (B1214612) Incorporation Determination

The application of quantitative NMR (qNMR) for determining isomer ratios or the extent of deuterium incorporation in synthetic procedures involving 1-benzyl-4-butoxybenzene has not been documented in available research.

Mass Spectrometry (MS)

Mass spectrometry is a critical analytical technique for determining the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validation

No high-resolution mass spectrometry data for 1-benzyl-4-butoxybenzene could be located. HRMS analysis would be necessary to experimentally determine the precise mass of the molecular ion and validate its elemental formula, C₁₇H₂₀O.

Electrospray Ionization Mass Spectrometry (ESI-MS) for Non-volatile Compounds

There is no information available regarding the analysis of 1-benzyl-4-butoxybenzene using Electrospray Ionization Mass Spectrometry (ESI-MS). This technique would be suitable for analyzing the compound if it were part of a larger, non-volatile complex or in specific formulations.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. By analyzing the absorption of infrared radiation at specific wavenumbers, a characteristic spectrum is obtained, which serves as a molecular fingerprint. For 1-Benzyl-4-butoxybenzene, the IR spectrum would exhibit characteristic absorption bands corresponding to its distinct structural features: the aromatic rings, the ether linkage, and the alkyl chain.

The expected IR absorption bands for 1-Benzyl-4-butoxybenzene are detailed in the table below. These assignments are based on the known absorption ranges for specific functional groups.

| Functional Group | Expected Absorption Range (cm⁻¹) | Description |

| C-H stretch (Aromatic) | 3100-3000 | Stretching vibrations of the C-H bonds on the benzene (B151609) rings. |

| C-H stretch (Aliphatic) | 3000-2850 | Asymmetric and symmetric stretching vibrations of the C-H bonds in the butyl and benzyl methylene (B1212753) groups. |

| C=C stretch (Aromatic) | 1600-1450 | In-plane stretching vibrations of the carbon-carbon double bonds within the benzene rings. |

| C-O stretch (Ether) | 1260-1000 | Asymmetric and symmetric stretching vibrations of the aryl-alkyl ether linkage. |

| C-H bend (Aromatic) | 900-675 | Out-of-plane bending vibrations of the C-H bonds on the substituted benzene rings, which can help determine the substitution pattern. |

The specific positions of these bands can provide further insights into the molecular environment.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov This technique provides detailed information about bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the compound's structure-property relationships.

To perform X-ray crystallography on 1-Benzyl-4-butoxybenzene, a high-quality single crystal is required. The process involves irradiating the crystal with X-rays and analyzing the resulting diffraction pattern. The diffraction data is then used to construct an electron density map, from which the atomic positions can be determined.

| Parameter | Information Provided |

| Crystal System and Space Group | Describes the symmetry of the crystal lattice. |

| Unit Cell Dimensions (a, b, c, α, β, γ) | Defines the size and shape of the repeating unit of the crystal. |

| Bond Lengths | Provides the precise distances between bonded atoms (e.g., C-C, C-O, C-H). |

| Bond Angles | Determines the angles between adjacent chemical bonds. |

| Torsion Angles | Describes the conformation of the molecule, including the orientation of the benzyl and butoxy groups relative to the benzene ring. |

| Intermolecular Interactions | Reveals non-covalent interactions such as van der Waals forces and potential π-π stacking between the aromatic rings, which govern the crystal packing. |

This detailed structural information is invaluable for computational modeling and for understanding the physical properties of the solid material.

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. It provides the percentage by weight of each element present in the molecule. For a pure sample of 1-Benzyl-4-butoxybenzene (C₁₇H₂₀O), the theoretical elemental composition can be calculated based on its molecular formula and the atomic weights of its constituent elements. The experimental values obtained from an elemental analyzer should closely match these theoretical values, thereby confirming the compound's empirical formula and purity.

The theoretical elemental composition of 1-Benzyl-4-butoxybenzene is presented in the table below.

| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Percentage (%) |

| Carbon | C | 12.01 | 17 | 204.17 | 84.95 |

| Hydrogen | H | 1.008 | 20 | 20.16 | 8.39 |

| Oxygen | O | 16.00 | 1 | 16.00 | 6.66 |

| Total | 240.33 | 100.00 |

A comparison of the experimentally determined percentages with these theoretical values is a critical step in the characterization of a newly synthesized batch of 1-Benzyl-4-butoxybenzene.

Thermal Analysis (e.g., Thermogravimetric Analysis - TGA, Differential Scanning Calorimetry)

Thermal analysis techniques are employed to study the physical and chemical properties of a substance as a function of temperature. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are two of the most common methods used.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated over time. For 1-Benzyl-4-butoxybenzene, a TGA analysis would provide information about its thermal stability and decomposition profile. A typical TGA experiment would show a stable baseline at lower temperatures, followed by a significant drop in mass as the compound begins to decompose at elevated temperatures. The temperature at which this mass loss begins is an indicator of the compound's thermal stability.

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. DSC is used to determine thermal transitions such as melting point, glass transition temperature, and crystallization temperature. For 1-Benzyl-4-butoxybenzene, a DSC thermogram would be expected to show an endothermic peak corresponding to its melting point. The temperature and enthalpy of this transition are important physical constants for the compound.

The expected results from a thermal analysis of 1-Benzyl-4-butoxybenzene are summarized in the table below.

| Analysis Technique | Parameter Measured | Expected Information for 1-Benzyl-4-butoxybenzene |

| Thermogravimetric Analysis (TGA) | Mass change vs. Temperature | Onset temperature of decomposition, indicating thermal stability. Residue percentage after decomposition. |

| Differential Scanning Calorimetry (DSC) | Heat flow vs. Temperature | Sharp endothermic peak indicating the melting point. Enthalpy of fusion (ΔHfus). |

These thermal properties are essential for understanding the material's behavior at different temperatures and for determining its potential applications.

Gas Chromatography-Time of Flight Mass Spectrometry (GC-TOF-MS) for Purity and Identity

Gas Chromatography-Time of Flight Mass Spectrometry (GC-TOF-MS) is a highly sensitive and powerful analytical technique that combines the separation capabilities of gas chromatography with the mass analysis capabilities of a time-of-flight mass spectrometer. northwestern.edu This method is ideal for determining the purity of a volatile compound like 1-Benzyl-4-butoxybenzene and for confirming its molecular weight and fragmentation pattern.

In a GC-TOF-MS analysis, the sample is first vaporized and separated based on its boiling point and polarity on a chromatographic column. The separated components then enter the mass spectrometer, where they are ionized and their mass-to-charge ratio is determined. The high mass accuracy and resolution of a TOF analyzer allow for the precise determination of the molecular ion and its isotopic pattern, which can be used to confirm the elemental composition.

The expected data from a GC-TOF-MS analysis of 1-Benzyl-4-butoxybenzene is outlined in the table below.

| Parameter | Information Provided | Expected Result for 1-Benzyl-4-butoxybenzene |

| Retention Time (GC) | A characteristic time for the compound to elute from the GC column under specific conditions. | A single major peak, indicating the purity of the sample. The retention time would be specific to the column and conditions used. |

| Molecular Ion Peak (MS) | The mass-to-charge ratio (m/z) of the intact molecule. | A peak corresponding to the molecular weight of C₁₇H₂₀O (240.15 g/mol ). |

| High-Resolution Mass (MS) | The exact mass of the molecular ion, which can be used to confirm the molecular formula. | An exact mass measurement that matches the calculated value for C₁₇H₂₀O. |

| Fragmentation Pattern (MS) | A unique pattern of fragment ions produced from the breakdown of the molecular ion. | Characteristic fragments corresponding to the loss of the butoxy group, the benzyl group, and other structural components. |

The combination of retention time and mass spectral data provides a high degree of confidence in the identification and purity assessment of 1-Benzyl-4-butoxybenzene.

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of many-body systems. It is frequently employed to predict the properties of organic molecules.

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For a flexible molecule like 1-Benzyl-4-butoxybenzene, with its rotatable benzyl (B1604629) and butyl groups, this process is crucial for identifying the lowest energy conformer(s).

Methodology : DFT calculations, often using the B3LYP (Becke, 3-parameter, Lee–Yang–Parr) functional combined with a basis set like 6-31G(d), are standard for geometry optimization. cdnsciencepub.com

Research Findings : In studies of similar, larger molecules, DFT has been used to optimize molecular structures to a minimum energy state. cdnsciencepub.comresearchgate.net For example, in an analysis of a complex molecule containing a butoxy bridge, the O-C bonds connecting to the phenyl rings were calculated to have lengths of 1.383 Å and 1.366 Å, characteristic of single bonds. cdnsciencepub.com The optimization process can also reveal non-planar geometries adopted to avoid steric hindrance between different parts of the molecule. cdnsciencepub.comresearchgate.net The electronic structure, including the distribution of electron density, can be visualized through molecular electrostatic potential (MEP) maps, which identify positive and negative potential sites, crucial for understanding intermolecular interactions. cdnsciencepub.com

Computational methods can predict spectroscopic data, which aids in the interpretation of experimental results.

UV-Vis Spectra : Time-Dependent Density Functional Theory (TD-DFT) is the most common method for predicting electronic absorption spectra (UV-Vis). cdnsciencepub.comresearchgate.net In a study on a complex dye molecule with a butoxy linkage, TD-DFT calculations at the B3LYP/6-31G(d) level were used to simulate the UV-Vis spectra in various solvents. cdnsciencepub.comresearchgate.net Such calculations can predict the maximum absorption wavelengths (λmax) and oscillator strengths, which relate to the intensity of the absorption bands and indicate the nature of the electronic transitions (e.g., π-π* transitions). researchgate.net

NMR Shifts : While not specifically detailed for 1-Benzyl-4-butoxybenzene in the reviewed literature, DFT calculations can also predict Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). These predictions are valuable for confirming the structure of synthesized compounds by comparing calculated shifts with experimental data obtained from synthesized ethers and related molecules. rsc.orgrsc.org

Frontier Molecular Orbital (FMO) theory simplifies reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.comlibretexts.org

Core Concepts : The HOMO is the orbital with the highest energy that contains electrons and acts as an electron donor, while the LUMO is the orbital with the lowest energy that is empty and can act as an electron acceptor. ajchem-a.comlibretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. ajchem-a.comnih.gov A small energy gap generally implies high chemical reactivity and polarizability. nih.gov

| Orbital/Concept | Description | Implication for Reactivity |

| HOMO | Highest Occupied Molecular Orbital | Represents the ability to donate an electron. |

| LUMO | Lowest Unoccupied Molecular Orbital | Represents the ability to accept an electron. |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO | A smaller gap often indicates higher chemical reactivity. |

Research Findings : In a computational study of a complex Schiff base, the HOMO and LUMO energies were calculated to be -0.26751 eV and -0.18094 eV, respectively, resulting in a small energy gap of -0.08657 eV, indicating high chemical reactivity. nih.gov FMO analysis has also been applied in studies of enzyme inhibitors containing a butoxybenzene (B75284) group to understand the interactions driving binding affinity at the molecular level. acs.org

DFT is a powerful tool for elucidating reaction mechanisms by calculating the energies of reactants, products, intermediates, and, crucially, transition states. acs.orgacs.org

Methodology : By mapping the energy profile of a reaction, researchers can determine activation barriers, which control the reaction rate. This involves locating the transition state structure for each step of the proposed mechanism. rsc.org Intrinsic Reaction Coordinate (IRC) analyses can then confirm that a calculated transition state correctly connects the intended reactants and products. acs.org

Research Findings : In a study of aryne reactions, DFT calculations using the PBE functional were employed to perform full geometry optimizations of all intermediates and transition states. rsc.org This allowed for a detailed understanding of the reaction pathway. Similarly, in studies of cyclisation reactions, the energies of different transition states were compared to explain the observed product distribution (stereoselectivity or regioselectivity). google.com

Semiempirical Methods for Energetic Analysis

Semiempirical methods offer a faster, though generally less accurate, alternative to DFT for calculating molecular energies. They are particularly useful for larger systems where DFT would be computationally prohibitive.

Research Findings : The semiempirical PM3 method was successfully applied to calculate the energy changes involved in the host-guest inclusion processes between 1-butoxybenzene (BOB) and various cyclodextrin (B1172386) hosts. acs.org These calculations helped in proposing the probable structures of the resulting inclusion complexes, demonstrating the utility of these methods for analyzing non-covalent interactions and supramolecular assemblies. acs.org

Molecular Dynamics and Conformation Analysis

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing insight into conformational flexibility and thermodynamic properties.

Methodology : MD simulations solve Newton's equations of motion for a system of interacting particles, generating a trajectory that describes how the positions and velocities of the particles evolve. This is particularly valuable for understanding the behavior of flexible molecules and their interactions with their environment, such as a solvent or a biological receptor.

Research Findings : In a study of an enzyme inhibitor containing a 3,5-dibromo-4-butoxybenzene moiety, MD simulations were performed to investigate the stability and dynamics of the inhibitor when bound to the enzyme. acs.org Key analyses included:

Root-Mean-Square Fluctuation (RMSF) : This was used to identify the flexibility of different regions of the protein upon ligand binding. acs.org Such simulations are critical in drug design for evaluating the binding stability of potential therapeutic agents.

Applications in Advanced Materials and Supramolecular Chemistry

Role as Chemical Intermediates in Fine Chemical Synthesis

While direct evidence for 1-Benzyl-4-butoxybenzene as a chemical intermediate is scarce, its structural precursor, 1-(Bromomethyl)-4-butoxybenzene , serves as a key intermediate in the synthesis of complex organic molecules. This highlights the synthetic utility of the 4-butoxybenzyl moiety.

For instance, 1-(Bromomethyl)-4-butoxybenzene is utilized in the preparation of:

Antiviral Agents : It is a precursor for synthesizing 6-(dimethylamino)-2-(trifluoromethyl)-9-(substituted benzyl)-9H-purines, which have shown activity against rhinoviruses. lookchem.com

Antibiotic Derivatives : This intermediate is also used in the synthesis of alkyl derivatives of the glycopeptide antibiotic A40926, creating new amides with antibacterial properties. lookchem.com

These examples demonstrate that the 4-butoxybenzyl bromide structure is a valuable building block in medicinal chemistry and fine chemical synthesis. lookchem.com The reactions typically involve the nucleophilic substitution of the bromide, allowing the 4-butoxybenzyl group to be attached to a larger molecular framework.

Future Research Directions and Emerging Areas

Novel Synthetic Methodologies for Enhanced Sustainability and Efficiency

Traditional synthesis routes to 1-Benzyl-4-butoxybenzene and its analogs, such as Friedel-Crafts alkylation and Williamson ether synthesis, often rely on harsh conditions, stoichiometric reagents, and volatile organic solvents. Future research is geared towards developing greener, more efficient, and economically viable synthetic protocols.

Key areas of development include:

Phase-Transfer Catalysis (PTC): This technique has proven effective for the synthesis of related ethers like 1-butoxy-4-tert-butylbenzene by facilitating reactions between immiscible reactants. researchgate.net Future work could optimize multi-site phase-transfer catalysts (MPTCs) for the synthesis of 1-Benzyl-4-butoxybenzene, which can significantly enhance reaction rates and yields under mild, environmentally benign conditions (e.g., using water as a solvent and reducing the need for organic solvents). researchgate.net

Continuous Flow Chemistry: The adoption of continuous flow technologies offers superior control over reaction parameters (temperature, pressure, and reaction time), leading to higher yields, improved safety, and easier scalability. uni-muenchen.de Investigating the synthesis of 1-Benzyl-4-butoxybenzene using microreactor systems could lead to highly efficient and automated production processes.

Catalytic C-H Functionalization: Direct C-H functionalization represents a paradigm shift in organic synthesis by avoiding the pre-functionalization of starting materials. Research into transition-metal-catalyzed C-H benzylation of butoxybenzene (B75284) or C-H butoxylation of benzylbenzene would provide a more atom-economical route to the target molecule.

Biocatalysis: The use of enzymes as catalysts offers high selectivity and mild reaction conditions. Future studies could explore enzymatic pathways for the synthesis of 1-Benzyl-4-butoxybenzene, potentially leading to novel, sustainable manufacturing processes.

Below is a table comparing the potential of these emerging methodologies against traditional synthesis.

| Methodology | Traditional (e.g., Friedel-Crafts) | Phase-Transfer Catalysis | Continuous Flow |

| Catalyst | Lewis Acids (e.g., AlCl₃) | Quaternary Ammonium Salts | Heterogeneous Catalysts |

| Solvent | Organic Solvents | Often Aqueous/Biphasic | Minimal/Recyclable |

| Efficiency | Moderate Yields | High Yields, Faster Rates | High Throughput, Excellent Control |

| Sustainability | High Waste | Environmentally Friendlier | Low Waste, Energy Efficient |

| Scalability | Batch-process limitations | Scalable | Easily Scalable |

Exploration of Unconventional Reactivity and Catalysis

The reactivity of 1-Benzyl-4-butoxybenzene is typically associated with its benzylic position and the aromatic ring. However, emerging fields of catalysis are set to explore its reactivity under unconventional conditions, moving beyond standard oxidation and reduction reactions.

Future research will likely focus on:

Photoredox Catalysis: This approach uses visible light to initiate single-electron transfer (SET) processes, enabling novel transformations under mild conditions. The benzyl (B1604629) group in 1-Benzyl-4-butoxybenzene could be a target for photoredox-mediated C-H functionalization, allowing for the introduction of new functional groups at the benzylic carbon.

Electrochemical Synthesis: Electrosynthesis utilizes electrical current to drive chemical reactions, offering a green alternative to conventional reagents. The electrochemical oxidation or reduction of 1-Benzyl-4-butoxybenzene could provide access to unique derivatives and intermediates that are difficult to obtain through traditional methods.

Excited-State Dynamics: Studies on the benzyl radical have revealed that reactions can proceed through excited-state potential energy surfaces, leading to unexpected products. nih.gov Investigating the excited-state dynamics of 1-Benzyl-4-butoxybenzene could uncover novel, isomer-selective reaction pathways for creating complex polycyclic aromatic structures. nih.gov

Single-Catalyst Radical Cross-Coupling: Recent advancements have shown that a single catalyst can mediate the cross-coupling of alkenes and benzyl bromides via radical intermediates in a redox-neutral manner. nih.gov Applying this "radical sorting" strategy to derivatives of 1-Benzyl-4-butoxybenzene could enable the efficient construction of complex molecular architectures, including those with challenging quaternary carbons. nih.gov

Rational Design of Derivatives for Targeted Material Applications

The modular structure of 1-Benzyl-4-butoxybenzene makes it an excellent scaffold for designing new molecules with tailored properties for advanced material applications. By modifying the aromatic core, the benzyl group, or the butoxy chain, researchers can fine-tune the molecule's electronic, physical, and biological characteristics.

Promising areas for derivative design include:

Liquid Crystals: The elongated, semi-rigid structure of 1-Benzyl-4-butoxybenzene is a foundational element for liquid crystalline materials. By introducing polar groups or extending the molecular length through strategic derivatization, new liquid crystal phases with specific thermal ranges and optical properties could be developed.

Polymer Science: Derivatives of 1-Benzyl-4-butoxybenzene can be designed as monomers for high-performance polymers. For instance, introducing polymerizable groups like vinyl or acrylate functions would allow for its incorporation into polymer backbones, potentially enhancing thermal stability, refractive index, or dielectric properties.

Pharmaceutical Intermediates: The benzyl and alkoxybenzene motifs are common in pharmacologically active compounds. mdpi.comresearchgate.net The rational design of derivatives could lead to the synthesis of novel inhibitors for specific biological targets, such as enzymes or receptors implicated in disease. mdpi.com Structure-based design, guided by computational modeling, will be crucial in developing derivatives with high potency and selectivity.

| Application Area | Key Structural Modification | Potential Property Enhancement |

| Liquid Crystals | Addition of polar groups (e.g., -CN, -NO₂) | Modified mesophase behavior, dielectric anisotropy |

| Polymers | Introduction of vinyl or epoxy groups | Increased thermal stability, tailored optical properties |

| Pharmaceuticals | Incorporation of heterocyclic rings, amide linkers | Enhanced binding affinity to biological targets |

Advanced In Silico Modeling for Predictive Chemistry and Reaction Design

Computational chemistry is becoming an indispensable tool for accelerating chemical research. In silico modeling allows for the prediction of molecular properties, reaction outcomes, and biological activities, thereby reducing the need for extensive empirical experimentation.

For 1-Benzyl-4-butoxybenzene, key computational approaches include:

Density Functional Theory (DFT): DFT calculations can be used to investigate the molecule's electronic structure, bond energies, and vibrational frequencies. rsc.org This information provides fundamental insights into its reactivity and can be used to predict spectroscopic data (e.g., NMR, IR) and model reaction mechanisms. rsc.orgbiointerfaceresearch.com

Quantitative Structure-Activity Relationship (QSAR): 2D and 3D-QSAR models can be developed to correlate the structural features of 1-Benzyl-4-butoxybenzene derivatives with their chemical or biological activity. nih.gov These models are valuable for predicting the properties of yet-to-be-synthesized compounds, guiding the rational design of new derivatives with desired functions. nih.gov

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein. nih.gov For derivatives of 1-Benzyl-4-butoxybenzene designed for pharmaceutical applications, molecular docking can elucidate binding modes and predict binding affinities, helping to prioritize candidates for synthesis and testing. nih.govresearchgate.net

ADMET Prediction: Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) models are crucial in drug discovery. nih.gov In silico ADMET studies can predict the pharmacokinetic and toxicological profiles of novel derivatives, identifying potential liabilities early in the design process. nih.gov

The table below summarizes the application of various in silico models to the study of 1-Benzyl-4-butoxybenzene.

| Modeling Technique | Application | Predicted Parameters |

| DFT | Reactivity Analysis | HOMO/LUMO energies, bond lengths, electrostatic potential biointerfaceresearch.comnih.gov |

| QSAR | Property Prediction | Inhibitory activity (pIC₅₀), material properties nih.gov |

| Molecular Docking | Biological Target Interaction | Binding affinity, interaction modes with proteins nih.govresearchgate.net |

| ADMET | Pharmacokinetic Profiling | Solubility, permeability, toxicity nih.gov |

By integrating these advanced synthetic, catalytic, and computational methodologies, future research on 1-Benzyl-4-butoxybenzene is poised to yield significant scientific advancements and practical applications across multiple disciplines.

Q & A

Q. What are the common synthetic routes for 1-Benzyl-4-butoxybenzene, and what methodological considerations are critical for optimizing yield?

The synthesis typically involves alkylation or etherification reactions. For example, nucleophilic substitution between 4-bromobenzyl derivatives and butoxide ions under anhydrous conditions can yield the target compound. Catalytic agents like phase-transfer catalysts (e.g., tetrabutylammonium bromide) may enhance reaction efficiency. Temperature control (60–80°C) and inert atmospheres (N₂/Ar) are critical to minimize side reactions. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity .

Q. How should researchers characterize 1-Benzyl-4-butoxybenzene, and what analytical techniques are most reliable?

Comprehensive characterization requires multi-modal spectroscopy:

- NMR : ¹H and ¹³C NMR to confirm substituent positions (e.g., benzyl CH₂ at δ ~4.3 ppm, butoxy CH₂ at δ ~1.5–3.5 ppm).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion ([M+H]⁺ or [M+Na]⁺) and fragmentation patterns.

- FT-IR : Key peaks include C-O-C stretching (~1250 cm⁻¹) and aromatic C-H bending (~700–800 cm⁻¹). Cross-referencing with databases like PubChem or NIST ensures data validation .

Q. What safety protocols are essential when handling 1-Benzyl-4-butoxybenzene in laboratory settings?

- Engineering Controls : Use fume hoods with ≥100 ft/min face velocity and closed systems to limit vapor exposure .

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles. For prolonged exposure, add face shields.

- Waste Management : Segregate organic waste in labeled containers and collaborate with certified disposal services to prevent environmental contamination .

Advanced Research Questions

Q. What challenges arise in functionalizing 1-Benzyl-4-butoxybenzene for advanced applications, and how can steric/electronic effects be mitigated?

The benzyl group introduces steric hindrance, complicating electrophilic substitution (e.g., nitration or sulfonation). Methodological strategies include:

Q. How should researchers resolve contradictions in spectral data (e.g., NMR shifts) reported across studies for 1-Benzyl-4-butoxybenzene?

Discrepancies may stem from solvent effects, concentration, or instrumentation calibration. To address this:

- Standardize Conditions : Use deuterated solvents (e.g., CDCl₃) and consistent sample concentrations.

- Cross-Validate : Compare with high-quality reference data from NIST or peer-reviewed studies.

- Dynamic NMR : Resolve conformational equilibria (e.g., rotational barriers in butoxy chains) by variable-temperature experiments .

Q. What computational approaches are effective in predicting the physicochemical properties of 1-Benzyl-4-butoxybenzene?

- Density Functional Theory (DFT) : Calculate dipole moments, HOMO/LUMO gaps, and solvation energies (e.g., using B3LYP/6-31G* basis set).

- Molecular Dynamics (MD) : Simulate bulk-phase behavior (e.g., diffusion coefficients in toluene).

- QSAR Modeling : Relate structural features (e.g., logP, molar refractivity) to biological activity for drug discovery applications .

Research Applications

Q. How can 1-Benzyl-4-butoxybenzene serve as a precursor in materials science, particularly for liquid crystal or polymer synthesis?

The compound’s rigid aromatic core and flexible alkoxy chain make it suitable for:

- Liquid Crystals : Incorporate into calamitic mesogens via Suzuki coupling with biphenyl derivatives.

- Polymer Additives : Functionalize with acrylate groups for UV-curable resins. Monitor phase transitions via differential scanning calorimetry (DSC) .

Q. What role does 1-Benzyl-4-butoxybenzene play in biochemical probe design, and how can its bioavailability be optimized?

- Probe Synthesis : Attach fluorophores (e.g., dansyl chloride) to the benzyl group for cellular imaging.

- Bioavailability Enhancement : Modify logP via esterification or PEGylation. Validate permeability using Caco-2 cell assays .

Data and Methodological Validation

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.